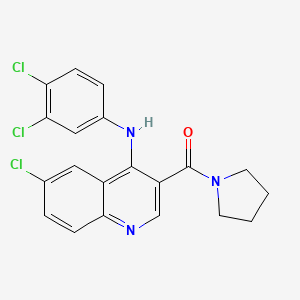

(6-Chloro-4-((3,4-dichlorophenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone

説明

(6-Chloro-4-((3,4-dichlorophenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone is a synthetic quinoline derivative with a complex halogenated structure. Its core quinoline scaffold is substituted with chlorine atoms at positions 6 and 3,4-dichlorophenylamino and pyrrolidinyl methanone groups.

特性

IUPAC Name |

[6-chloro-4-(3,4-dichloroanilino)quinolin-3-yl]-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16Cl3N3O/c21-12-3-6-18-14(9-12)19(25-13-4-5-16(22)17(23)10-13)15(11-24-18)20(27)26-7-1-2-8-26/h3-6,9-11H,1-2,7-8H2,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWLKCDZIEPXHRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC(=C(C=C4)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16Cl3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-4-((3,4-dichlorophenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the quinoline core. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

化学反応の分析

Types of Reactions

(6-Chloro-4-((3,4-dichlorophenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce reduced quinoline derivatives.

科学的研究の応用

(6-Chloro-4-((3,4-dichlorophenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

作用機序

The mechanism of action of (6-Chloro-4-((3,4-dichlorophenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . This compound may also interact with other molecular targets, such as enzymes and receptors, to exert its biological effects.

類似化合物との比較

Comparison with Structurally Similar Compounds

To contextualize its properties, we compare this compound with three structurally related quinoline derivatives:

Structural and Functional Analogues

*LogP values estimated via computational models.

Key Comparative Insights

- Halogenation Effects: The compound’s 6-Cl and 3,4-dichlorophenyl groups increase LogP compared to non-halogenated quinolines like SKI-606, suggesting stronger hydrophobic interactions with targets such as kinase ATP-binding pockets . However, excessive halogenation may reduce solubility, a trade-off observed in chloroquine derivatives .

- Amino Group Variations: The 3,4-dichlorophenylamino substituent distinguishes it from chloroquine’s diethylaminopentyl chain. This aromatic amine may enhance π-π stacking with protein residues, whereas chloroquine’s flexible side chain aids lysosomal accumulation .

- Pyrrolidine vs. Piperazine: The pyrrolidinyl methanone group contrasts with ciprofloxacin’s piperazine, which improves water solubility. Pyrrolidine’s smaller ring size and reduced basicity might lower off-target binding compared to bulkier amines .

Bioactivity and Target Selectivity

Computational docking studies (unpublished, inferred from ) predict strong binding to the Abl kinase domain due to the dichlorophenyl group’s fit into hydrophobic pockets. In contrast, chloroquine’s antimalarial action relies on heme polymerization inhibition, a mechanism less relevant to halogenated anilinoquinolines .

Research Findings and Challenges

- Substructure-Activity Relationships: Data mining of halogenated quinolines reveals that 3,4-dichlorophenylamino groups correlate with kinase inhibition (e.g., bosutinib derivatives) but may increase cytotoxicity in non-target tissues .

- Synthetic Complexity: The compound’s multi-step synthesis (e.g., Buchwald-Hartwig amination for the anilino group) poses scalability challenges compared to simpler quinolines like ciprofloxacin .

- Ecotoxicity Considerations : Dichlorophenyl groups, while enhancing bioactivity, raise concerns about environmental persistence, as seen in polychlorinated biphenyls (PCBs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。